molecular formula C₂₁H₂₈N₂O₅ B1154802 Ramiprilat(Mixture of Diastereoisomers)

Ramiprilat(Mixture of Diastereoisomers)

Cat. No.: B1154802
M. Wt: 388.46
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Angiotensin-Converting Enzyme (ACE) Inhibitor Class

Angiotensin-converting-enzyme (ACE) inhibitors are a class of drugs primarily used to treat conditions such as high blood pressure and heart failure. wikipedia.org They exert their effects by interrupting the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade that regulates blood pressure and fluid balance. drugbank.com The RAAS cascade begins with renin, an enzyme released by the kidneys, which cleaves angiotensinogen (B3276523) to form angiotensin I. nih.gov ACE then converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. fda.govyoutube.com Angiotensin II narrows blood vessels and stimulates the release of aldosterone (B195564), a hormone that promotes sodium and water retention, both of which increase blood pressure. nih.govfda.gov

ACE inhibitors, including ramiprilat (B1678798), block the action of ACE, thereby reducing the production of angiotensin II. wikipedia.orgnih.gov This leads to vasodilation (relaxation of blood vessels) and decreased aldosterone secretion, which collectively lower blood pressure and reduce the heart's workload. wikipedia.orgfda.gov ACE, also known as kininase II, is responsible for breaking down bradykinin (B550075), a vasodilator. drugbank.com By inhibiting ACE, ramiprilat increases bradykinin levels, which further contributes to vasodilation and blood pressure reduction. wikipedia.orgdrugbank.com Ramiprilat is a potent, competitive, and slow tight-binding inhibitor of ACE. drugbank.comebi.ac.uk

Significance of Ramiprilat's Active Metabolite Status

Ramipril (B1678797) itself is a prodrug, which is an inactive compound that is converted into a pharmacologically active agent within the body. tandfonline.comdrugbank.com After oral administration, ramipril is absorbed and rapidly hydrolyzed, primarily in the liver, to form its active metabolite, ramiprilat. nih.govfda.gov This de-esterification process is crucial for its therapeutic effect, as ramiprilat exhibits approximately six times the ACE inhibitory activity of its parent compound, ramipril. fda.gov A smaller portion of this metabolic conversion also occurs in the kidneys. drugbank.com

The prodrug strategy offers several pharmacokinetic advantages. For instance, ramipril is more readily absorbed from the gastrointestinal tract than ramiprilat. fda.gov Once converted, ramiprilat binds with high affinity to ACE. nih.gov The metabolism of ramipril is extensive, with other inactive metabolites produced, including diketopiperazine ester, diketopiperazine acid, and glucuronides of both ramipril and ramiprilat. fda.gov These metabolites are then eliminated from the body, primarily through urine and feces. drugbank.comfda.gov

ParameterRamiprilRamiprilat
Active FormProdrugActive Metabolite
Peak Plasma ConcentrationReached within 1 hour fda.govReached in 2-4 hours fda.gov
Plasma Protein Binding~73% nih.govnih.govfda.gov~56% nih.govnih.govfda.gov
ACE Inhibitory ActivityLower~6 times more potent than Ramipril fda.gov
Elimination Half-LifeInitial phase: 2-4 hours nih.govBiphasic: Apparent phase (9-18 hours), Terminal phase (>50 hours) nih.gov

Fundamental Importance of Stereochemistry in Pharmaceutical Chemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmaceutical chemistry because biological systems, such as enzymes and receptors, are inherently chiral. researchgate.net Most biological molecules, like amino acids and sugars, exist as a single stereoisomer. researchgate.net Consequently, the interaction between a drug and its biological target is often highly stereoselective, meaning that one stereoisomer of a drug may fit into the target site and elicit a therapeutic effect, while another may be less active, inactive, or even cause unwanted effects. researchgate.net

Molecules with multiple chiral centers, like ramipril, can exist as diastereomers, which are stereoisomers that are not mirror images of each other. nih.gov Unlike enantiomers, diastereomers have different physical properties and can exhibit significantly different biological activities and pharmacokinetic profiles. nih.gov For ACE inhibitors, the specific stereoconfiguration is crucial for binding to the active site of the enzyme. youtube.com Research on ACE inhibitors has shown that the inhibitory properties are highly dependent on the stereochemistry, with the S,S,S-configuration often being the most active form. tandfonline.comyoutube.com The synthesis of ramipril is a complex process that must control the stereochemistry at its five chiral centers to produce the desired active isomer. tandfonline.com

Overview of Research Trajectories for Diastereoisomeric Compounds

The development of drugs that are mixtures of diastereomers requires careful consideration from both a scientific and regulatory perspective. psu.edu Research must focus on separating and characterizing each individual stereoisomer to understand its unique pharmacological and toxicological profile. nih.gov It is essential to determine if one isomer (the eutomer) is responsible for the desired therapeutic activity, while another (the distomer) might be inactive, contribute to side effects, or even have a different, potentially harmful, activity. researchgate.netacs.org

Properties

Molecular Formula

C₂₁H₂₈N₂O₅

Molecular Weight

388.46

Synonyms

1-[2-[(1-Carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid; 

Origin of Product

United States

Chemical Structure and Diastereoisomeric Attributes of Ramiprilat

Elucidation of Ramiprilat's Core Chemical Framework

Ramiprilat (B1678798) is the active diacid metabolite of the prodrug Ramipril (B1678797). nih.govnih.govgoogle.com Structurally, it is a dipeptide, classified as a dicarboxylic acid, an azabicycloalkane, and a cyclopentapyrrole. nih.gov The core framework consists of two main components: a substituted L-proline analogue (an octahydrocyclopenta[b]pyrrole-2-carboxylic acid) and an N-substituted L-alanine moiety. These are joined by a peptide bond. The alanine (B10760859) nitrogen is further substituted with a 1-carboxy-3-phenylpropyl group.

The systematic IUPAC name for the primary active stereoisomer of Ramiprilat is (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid. nih.gov This intricate structure is pivotal to its biological function.

Table 1: Chemical Properties of Ramiprilat

Property Value Source
Molecular Formula C₂₁H₂₈N₂O₅ nih.govlgcstandards.com
Molecular Weight 388.46 g/mol nih.govlgcstandards.com
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid nih.gov

| Classification | Dipeptide, Dicarboxylic acid, Azabicycloalkane, Cyclopentapyrrole | nih.gov |

Identification and Characterization of Chiral Centers within the Ramiprilat Moiety

Chirality, the property of non-superimposable mirror images, is a defining feature of Ramiprilat's structure. nih.gov The molecule possesses five stereogenic centers, also known as chiral centers. google.com A chiral center is typically a carbon atom bonded to four different substituent groups. nih.gov The specific spatial arrangement, or stereochemistry, at each of these centers is crucial for the molecule's activity. For the most active form of Ramiprilat, all five chiral centers have the S-configuration. google.com

The locations of these five chiral centers are specified within the IUPAC name:

The alpha-carbon of the alanine residue.

The alpha-carbon of the 1-carboxy-3-phenylpropyl group.

Three contiguous stereocenters within the fused bicyclic proline-like ring system (octahydrocyclopenta[b]pyrrole).

Table 2: Chiral Centers of the Active Ramiprilat Stereoisomer

Chiral Center Location IUPAC Designation
Carbon-2 of the pyrrole (B145914) ring 2S
Carbon-3a of the fused ring system 3aS
Carbon-6a of the fused ring system 6aS
Alpha-carbon of the alanyl moiety (2S)

Ramiprilat is derived from its prodrug, Ramipril, through in-vivo hydrolysis. google.comdrugbank.com Ramipril contains the same five chiral centers as Ramiprilat, with the addition of an ethyl ester group that does not involve any of the stereocenters. nih.govgoogle.com The enzymatic conversion of Ramipril to Ramiprilat by cleaving this ester bond to form a carboxylic acid is not a process that alters the configuration of the existing chiral centers. google.com

Theoretically, a molecule with 'n' chiral centers can have up to 2ⁿ possible stereoisomers. orientjchem.org For Ramipril and Ramiprilat, with five chiral centers, this results in 2⁵ or 32 potential stereoisomers. google.comorientjchem.org These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images). nih.gov The term "Ramiprilat (Mixture of Diastereoisomers)" signifies a preparation that contains more than one of these stereoisomers, where the components are not enantiomers of one another. lgcstandards.comcymitquimica.com While the (S,S,S,S,S)-isomer is the pharmacologically active form, the synthesis or degradation processes can potentially lead to the formation of other diastereomers. google.comncats.io

Analysis of Conformational Isomers (e.g., cis and trans configurations around the amide bond) and Their Interconversion

Beyond stereoisomerism arising from chiral centers, Ramiprilat also exhibits conformational isomerism due to restricted rotation around the amide bond linking the alanyl group to the bicyclic proline-like ring. The planar nature of the peptide bond restricts free rotation, leading to two distinct spatial arrangements: the cis and trans conformations. nih.gov

In the trans conformation, the alpha-carbon atoms of the adjacent residues are on opposite sides of the amide bond, which is generally the more sterically favorable and predominant form for most peptide bonds. nih.gov In the cis conformation, they are on the same side. Research indicates that Ramiprilat exists as an equilibrium mixture of these two conformational isomers. ebi.ac.uk The interconversion between the cis and trans forms is a dynamic process, though it is slow enough that the distinct isomers can be observed. nih.govebi.ac.uk Studies have shown that the trans isomer of Ramiprilat is the more potent inhibitor of the target enzyme. ebi.ac.uk This phenomenon, where conformational isomers exhibit different activities, highlights the importance of the three-dimensional shape of the molecule for its function.

Structural Relationships to the Ramipril Prodrug

Ramipril is specifically designed as a prodrug to improve bioavailability. nih.govebi.ac.uk The key structural difference between Ramipril and its active metabolite, Ramiprilat, lies in a single functional group. Ramipril is a dicarboxylic acid monoester, specifically the 1-ethyl ester of Ramiprilat. nih.govgoogle.com

Ramipril: Contains an ethyl ester group (-COOCH₂CH₃).

Ramiprilat: Contains a carboxylic acid group (-COOH) at the corresponding position.

This esterification masks one of the carboxylic acid groups in Ramiprilat, making the Ramipril molecule more lipophilic. After administration, esterase enzymes, primarily in the liver, hydrolyze the ethyl ester group, converting Ramipril into the more polar, active diacid form, Ramiprilat. drugbank.com This bioactivation is a critical step for the compound's function.

Table 3: Structural Comparison of Ramipril and Ramiprilat

Feature Ramipril (Prodrug) Ramiprilat (Active Metabolite)
Chemical Structure
Functional Group Ethyl Ester Carboxylic Acid
Molecular Formula C₂₃H₃₂N₂O₅ C₂₁H₂₈N₂O₅
Molecular Weight 416.51 g/mol 388.46 g/mol

| Role | Inactive Prodrug | Active Metabolite |

Chemical structures sourced from reference omicsonline.org.

Compound Index

Table 4: List of Chemical Compounds

Compound Name
Ramipril
Ramiprilat
Ramiprilat Diketopiperazine
L-alanine

Stereoselective Synthesis and Purification of Ramiprilat Diastereoisomers

Strategies for Asymmetric Synthesis of Ramipril (B1678797) Precursors and Key Intermediates

The foundation of a stereochemically pure final product lies in the asymmetric synthesis of its precursors. For ramipril, a critical intermediate is the bicyclic amino acid ester, (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl (B1604629) ester. google.com Various strategies have been developed to obtain this key precursor in its optically pure form.

A prevalent method for obtaining the desired enantiomer of ramipril precursors is through the resolution of a racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation.

One widely used technique involves the resolution of racemic benzyl-2-azabicyclo[3.3.0]octane-3-carboxylate using a chiral acid. epo.org For instance, L-(+)-mandelic acid has been effectively employed to resolve the racemic mixture. The process typically involves reacting the racemic intermediate with the chiral acid in a suitable solvent system. The less soluble diastereomeric salt preferentially crystallizes out of the solution, allowing for its isolation. This salt can then be treated with a base to liberate the desired (S,S,S)-enantiomer of the bicyclic amino ester. epo.orggoogle.com Similarly, derivatives of tartaric acid, such as O,O-dibenzoyl-S-tartaric acid, have also been utilized for resolving racemic mixtures of imino-α-carboxylic acid esters, which are precursors to ramipril. epo.org

Resolving AgentTarget IntermediateSeparation PrincipleReference
L-(+)-Mandelic AcidRacemic benzyl-2-azabicyclo[3.3.0]octane-3-carboxylateDiastereomeric salt crystallization epo.orggoogle.com
O,O-Dibenzoyl-S-tartaric acidRacemic imino-α-carboxylic acid estersDiastereomeric salt crystallization epo.org

This table summarizes common resolving agents used in the diastereoselective synthesis of ramipril precursors.

Enzymatic catalysis offers a highly specific and efficient alternative for generating chiral intermediates. Enzymes can selectively react with one enantiomer in a racemic mixture, leading to the formation of an optically pure product.

In the synthesis of ramipril precursors, an enzyme-based approach has been developed for the enantio-specific synthesis of (+)-isomer of (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid. This process utilizes an Alkaline serine endopeptidase, derived from Bacillus licheniformis. epo.org The enzyme selectively hydrolyzes the enantiomeric mixture of (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate. This enzymatic hydrolysis yields the desired (+) isomer of the propionic acid derivative while leaving the (-) isomer of the ester unreacted. epo.orggoogle.com The reaction is typically carried out in an aqueous medium at a controlled pH and temperature, showcasing the mild and environmentally benign nature of biocatalysis. epo.org The resulting optically pure acid is a valuable precursor for the subsequent cyclization to form the desired bicyclic core of ramipril. epo.org

EnzymeSubstrateProductStereoselectivityReference
Alkaline serine endopeptidaseEnantiomeric mixture of (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate(+) isomer of (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acidEnantio-specific hydrolysis epo.orggoogle.com

This table highlights an enzymatic method for the stereoselective formation of a key ramipril intermediate.

Chemical Transformation Pathways from Ramipril to Ramiprilat (B1678798), emphasizing Stereochemical Retention

Ramipril is a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body to its active form, ramiprilat. nih.govnih.govscilit.com The chemical transformation from ramipril to ramiprilat is a hydrolysis reaction where the ethyl ester group of ramipril is cleaved to form a carboxylic acid. nih.govnih.gov This conversion primarily occurs in the liver, catalyzed by carboxylesterases. nih.govnih.gov

The crucial aspect of this transformation is the retention of the stereochemistry at all five chiral centers. The (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (ramipril) is converted to (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (ramiprilat). Since the hydrolysis of the ester group does not involve breaking any bonds at the chiral centers, the original stereoconfiguration is maintained. The high efficiency of this in vivo conversion is a key factor in the pharmacological activity of ramipril. nih.gov Studies have shown that ramipril is rapidly and more efficiently converted to its active metabolite compared to other ACE inhibitors like enalapril. nih.gov

Methodologies for Diastereoisomer Separation and Enantiomeric Enrichment

Despite the use of stereoselective synthesis, the final product may still contain small amounts of undesired diastereomers. Therefore, robust analytical methods for separation and purity assessment are essential, as is the ability to enrich the desired enantiomer.

Fractional Crystallization: This classical resolution technique is based on the different solubilities of diastereomeric salts. ucl.ac.ukresearchgate.net In the context of ramipril synthesis, after coupling the chiral side chain with the bicyclic amino acid, a mixture of diastereomers can be formed. These can be separated by forming salts with an appropriate acid or base and then selectively crystallizing the salt of the desired diastereomer. google.com This method is particularly useful for large-scale industrial production due to its simplicity and cost-effectiveness. ucl.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical tool for the separation and quantification of enantiomers and diastereomers. researchgate.netnih.gov For ramipril and its related compounds, methods have been developed using chiral stationary phases (CSPs). researchgate.nettsijournals.comtsijournals.com For example, a Chiralcel OJ-H column has been successfully used to separate the enantiomers of ramipril. tsijournals.com The mobile phase typically consists of a mixture of n-hexane and 2-propanol, often with additives like trifluoroacetic acid and diethylamine (B46881) to improve peak shape and resolution. tsijournals.com This technique is highly sensitive and can detect very low levels of the unwanted isomer, making it invaluable for quality control. tsijournals.com In some cases, a combination of chiral and achiral chromatography in series can be employed to resolve complex mixtures of stereoisomers. sigmaaldrich.com

TechniquePrincipleApplication to Ramiprilat DiastereoisomersReference
Fractional CrystallizationDifferential solubility of diastereomeric saltsSeparation of diastereomeric mixtures of ramipril precursors or the final product ucl.ac.ukresearchgate.netgoogle.com
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation and quantification of ramipril enantiomers and diastereomers researchgate.netnih.govtsijournals.comtsijournals.com

This table outlines advanced techniques for the separation and enrichment of ramiprilat diastereoisomers.

The control of diastereomeric purity is a critical aspect throughout the entire synthesis of ramipril. The optical purity of the final product is directly dependent on the purity of the key intermediates. google.com Therefore, stringent in-process controls are implemented at various stages.

High-performance liquid chromatography (HPLC) is the primary method used for assessing the purity of ramipril and its intermediates. medpharmres.comresearchgate.net Validated HPLC methods can accurately quantify the desired isomer and any impurities, including undesired diastereomers. google.comresearchgate.net Method validation typically includes parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and limit of quantification (LOQ) for each impurity. tsijournals.com For instance, a validated chiral HPLC method for ramipril was capable of detecting the RRRRR-isomer at levels as low as 0.3 µg/ml. tsijournals.com

Regulatory authorities require that impurities in drug substances are identified and controlled. chromatographyonline.com For ramipril, this includes controlling the levels of diastereomeric impurities. The synthesis process is designed to minimize the formation of these impurities, and purification steps, such as recrystallization, are employed to remove them to acceptable levels. google.comgoogle.com The final purity of ramipril is often greater than 99%, with individual impurities, including diastereomers, strictly limited. google.com

Characterization of Related Diastereoisomeric Impurities (e.g., Hexahydroramipril)

The control of impurities in active pharmaceutical ingredients is a critical regulatory requirement. In the context of ramipril and its active metabolite ramiprilat, several diastereomeric impurities can arise during synthesis or degradation. The characterization of these impurities is vital for ensuring the quality, safety, and efficacy of the drug. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose. spectroscopyonline.commedpharmres.com

Hexahydroramipril (Ramipril Impurity C)

A notable process-related impurity is Hexahydroramipril, also known as Ramipril Impurity C in the European Pharmacopoeia. nih.govveeprho.comncats.io This impurity is structurally analogous to ramipril, but with the phenyl group of the phenylpropyl side chain fully hydrogenated to a cyclohexyl ring. nih.govveeprho.com Its formation is typically associated with the catalytic hydrogenation step used to debenzylate protected intermediates during the synthesis of ramipril. google.com As it possesses the same number of chiral centers as ramipril, it is a diastereomeric impurity.

The identification and quantification of Hexahydroramipril are routinely performed using reversed-phase HPLC methods, which can effectively separate it from ramipril and other related substances. researchgate.netmdpi.com

Other Diastereomeric Impurities

Besides Hexahydroramipril, other diastereomers can be present as impurities. These typically have an incorrect configuration at one of the five chiral centers. For example, Ramipril EP Impurity N is the (S,S-R,R,R)-isomer. allmpus.com Another identified impurity, designated Impurity L, was characterized as (2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. spectroscopyonline.com The characterization of such impurities involves a combination of advanced analytical techniques.

LC-MS/MS: This technique is crucial for initial detection and structural hypothesis. It provides the molecular weight of the impurity and valuable fragmentation data. For instance, in the investigation of Impurity L, LC-MS-MS analysis revealed a molecular ion and a fragmentation pattern that suggested the presence of an additional hydroxyl group compared to a known degradant. spectroscopyonline.com

NMR Spectroscopy: 1H and 13C NMR are powerful tools for the definitive structural elucidation of isolated impurities, confirming the connectivity of atoms and their stereochemical arrangement. medpharmres.com

Infrared (IR) Spectroscopy: IR can help identify specific functional groups present in the impurity molecule. spectroscopyonline.com

The table below summarizes key information for some known diastereomeric and related impurities of ramipril, which would correspond to impurities in ramiprilat following hydrolysis.

Table 1: Selected Diastereomeric and Related Impurities of Ramipril

Impurity Name European Pharmacopoeia (EP) Name Molecular Formula CAS Number
Hexahydroramipril Ramipril Impurity C C₂₃H₃₈N₂O₅ 99742-35-5
Ramipril Methyl Ester Ramipril Impurity A C₂₂H₃₀N₂O₅ 108313-11-7
Ramipril (S,S-R,R,R)-Isomer Ramipril Impurity N C₂₃H₃₂N₂O₅ 129939-63-5
Impurity L (2R,3aR,6aR)-Isomer C₂₃H₃₂N₂O₅ Not Available

The analytical methods used for the characterization of these impurities are robust and validated to ensure low limits of detection and quantification, often at the nanogram-per-milliliter level, which is essential for quality control in pharmaceutical production. nih.govnih.gov

Table 2: Analytical Techniques for Impurity Characterization

Analytical Technique Application in Impurity Characterization
High-Performance Liquid Chromatography (HPLC) Separation and quantification of ramipril from its diastereomers and impurities. researchgate.netmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Detection, identification, and structural elucidation based on molecular weight and fragmentation patterns. spectroscopyonline.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation and stereochemical analysis of isolated impurities. medpharmres.com
Infrared (IR) Spectroscopy Identification of functional groups within the impurity structure. spectroscopyonline.com

Molecular and Biochemical Mechanisms of Angiotensin Converting Enzyme Inhibition by Ramiprilat Diastereoisomers

Detailed Enzyme-Inhibitor Binding Interactions

The inhibition of ACE by ramiprilat (B1678798) is a result of specific and high-affinity binding to the enzyme's active site. This interaction is governed by a combination of factors including the three-dimensional conformation of the inhibitor and its interactions with key residues and the catalytic zinc ion within the enzyme.

Molecular Docking and Active Site Conformational Analysis

Ramiprilat exists as a mixture of conformational diastereoisomers, specifically cis and trans isomers, arising from restricted rotation around the amide bond. nih.govebi.ac.uk The trans conformer has been identified as the significantly more potent inhibitor of ACE, while the cis conformer exhibits a very low inhibitory effect. nih.govebi.ac.uk This stereoselectivity highlights the importance of the inhibitor's conformation in achieving effective binding within the constrained environment of the ACE active site. Nuclear Overhauser effect measurements have been used to identify and differentiate between these two conformers. nih.gov

Identification of Specific Binding Sites on ACE (e.g., C-domain, N-domain) and Stereoisomer Affinity

Somatic ACE possesses two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities and inhibitor affinities. nih.govnih.gov Ramiprilat demonstrates a preferential and higher affinity for the C-domain of ACE. nih.gov This selectivity is attributed to additional hydrophobic interactions between the P1′ and P2′ groups of ramiprilat and the V379 and V380 residues within the S1′ and S2′ subsites of the C-domain. nih.gov

A physiologically based pharmacokinetic (PBPK) model for ramipril (B1678797) and ramiprilat has been developed to describe the time course of inhibition of the N- and C-sites in various tissues. mdpi.com This model assumes independent binding to the two sites. mdpi.com

Role of Zinc Ion Coordination in ACE Inhibition

A critical feature of the ACE active site is the presence of a zinc ion (Zn²⁺), which is essential for the enzyme's catalytic activity. semanticscholar.org ACE inhibitors like ramiprilat chelate this zinc ion, a fundamental interaction for their inhibitory effect. nih.gov The carboxylate group of ramiprilat coordinates with the zinc ion, contributing significantly to the stability of the enzyme-inhibitor complex and its high binding affinity. ebi.ac.uk The removal of the zinc ion, for instance by a chelating agent like EGTA, has been shown to completely prevent the binding of [3H]ramiprilat to ACE. semanticscholar.org This inhibition of binding can be reversed by the addition of divalent zinc and calcium ions. semanticscholar.org

Kinetic Characterization of ACE Inhibition

The interaction between ramiprilat and ACE is characterized by slow- and tight-binding kinetics, indicating a high-affinity and durable inhibitory effect.

Determination of Inhibition Constants (Ki) for Ramiprilat Diastereoisomers

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki). Ramiprilat is a highly potent inhibitor of ACE with a reported Ki value of 7 pmol/L. nih.gov This low Ki value signifies a very high affinity of the inhibitor for the enzyme.

While specific Ki values for the individual cis and trans diastereoisomers are not detailed in the available literature, kinetic studies have unequivocally shown that the trans conformer is the primary contributor to the potent ACE inhibition observed with the mixture. nih.govebi.ac.uk The cis conformer has a markedly lower inhibitory effect. nih.gov

Table 1: Kinetic Parameters for Ramiprilat Inhibition of ACE

ParameterValueReference
Ki 7 pmol/L nih.gov
KD 3.8 nmol/L semanticscholar.org
Bmax 853 fmol/mg protein semanticscholar.org

A study using a physiologically based pharmacokinetic model provided the following in vitro binding kinetics for ramiprilat at 4°C and 300 mM NaCl: mdpi.com

Table 2: Ramiprilat ACE Binding Constants

Binding SiteParameterValueReference
N site (low affinity) KN0.276 nM mdpi.com
k-N0.0234/min mdpi.com
C site (high affinity) KC0.039 nM mdpi.com
k-C0.00168/min mdpi.com

Analysis of Slow- and Tight-Binding Inhibition Mechanisms

Ramiprilat is classified as both a slow- and tight-binding inhibitor of ACE. nih.gov This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, which results from a slow conformational change in the initial enzyme-inhibitor complex to a more stable, tightly bound state.

The binding of ramiprilat to ACE follows a two-step mechanism: nih.gov

E + I ⇌ EI ⇌ EI *

In this model, the inhibitor (I) rapidly binds to the enzyme (E) to form an initial, relatively loose complex (EI). This is followed by a slow isomerization to a more stable, tightly bound enzyme-inhibitor complex (EI*). nih.gov This two-step process contributes to the prolonged duration of action of ramiprilat. A proposed mechanism for this type of slow, tight-binding inhibition involves an equilibrium between the two conformational isomers (cis and trans) and the enzyme-bound inhibitor complex. nih.gov

Two-Step Binding Kinetics and Isomerization Processes

The interaction between ramiprilat and angiotensin-converting enzyme (ACE) is characterized by a sophisticated, two-step binding mechanism, classifying it as both a slow- and tight-binding inhibitor. nih.gov This process is fully competitive. nih.gov The initial step involves the rapid, reversible formation of an enzyme-inhibitor complex (EI). nih.gov Following this initial encounter, the complex undergoes a slow conformational change, or isomerization, to form a more stable, tightly bound final complex (EI). nih.gov This two-step kinetic model (E + I ⇌ EI ⇌ EI) explains the potent and sustained inhibitory action of ramiprilat. nih.gov The initial binding is followed by this isomerization process which solidifies the interaction between the inhibitor and the enzyme's active site. nih.gov Ramiprilat's active metabolite, ramiprilat, is recognized as a reversible, slow- and tight-binding inhibitor of ACE. nih.gov

Stereoselective Effects on Enzyme Activity and Inhibition Potency

The three-dimensional arrangement of atoms, or stereochemistry, within the ramiprilat molecule plays a pivotal role in its ability to inhibit ACE. Different spatial configurations of its diastereoisomers result in significant variations in inhibitory potency.

Ramiprilat can exist as distinct conformational isomers, specifically cis and trans forms, which arise from restricted rotation around an amide bond. ebi.ac.uk These conformers are in equilibrium but exhibit markedly different inhibitory activities against angiotensin-converting enzyme. ebi.ac.uk Detailed kinetic studies have revealed that the trans isomer is the more potent inhibitor of the two. ebi.ac.uk This difference underscores the high degree of stereoselectivity required for optimal interaction with the enzyme's active site.

Table 1: Inhibitory Activity of Ramiprilat Conformational Isomers This table is for illustrative purposes based on the provided text.

Conformational IsomerRelative Inhibitory Potency
Trans-isomerMore Inhibitory ebi.ac.uk
Cis-isomerLess Inhibitory ebi.ac.uk

Angiotensin-converting enzyme is identical to kininase II, an enzyme responsible for the degradation of the vasodilator peptide bradykinin (B550075). drugbank.comnih.gov By inhibiting ACE, ramiprilat effectively blocks the breakdown of bradykinin, leading to its accumulation and potentiating its biological effects, such as vasodilation. nih.govnih.govnih.govnih.gov This potentiation of bradykinin is a key component of the therapeutic action of ACE inhibitors. nih.govnih.gov

Studies comparing different ACE inhibitors have shown that ramiprilat is particularly effective at enhancing the vascular responses mediated by bradykinin. nih.govnih.gov This effect is selective for bradykinin, as responses to other agonists are not similarly affected. nih.gov The efficacy of this potentiation appears to be related to the specific molecular structure of the ACE inhibitor, independent of its raw ACE-inhibiting potency. nih.gov Some findings suggest this may involve an interaction at the bradykinin B2 receptor level, potentially increasing its affinity or intrinsic activity. nih.govnih.gov While molecular structure is clearly a determinant, the precise differential impact of individual ramiprilat stereoisomers on bradykinin metabolism modulation has not been fully elucidated in the referenced literature.

Structure-Activity Relationships Correlated with Stereochemistry of Ramiprilat Diastereoisomers

The structure-activity relationship (SAR) for dicarboxylate-containing ACE inhibitors like ramiprilat is heavily dependent on the molecule's stereochemistry. nih.govresearchgate.net These compounds are active-site directed inhibitors, designed to mimic the substrate's interaction with the enzyme. nih.gov The inhibitory potency is critically reliant on the precise three-dimensional configuration of the asymmetric carbon atoms within the molecule. nih.gov

For dicarboxylate inhibitors, research has shown that the (S,S,S) configuration generally provides for optimal enzyme inhibition. researchgate.net Altering the stereochemical configuration at any of the key chiral centers can lead to a dramatic loss of inhibitory activity, in some cases by a factor of 100 to 1000. researchgate.net This highlights the stringent structural requirements for high-affinity binding to the ACE active site. The key interactions include the coordination of a carboxylate group with the active site's essential zinc ion, a feature that significantly contributes to inhibitory potency. ebi.ac.uk The specific stereochemistry of ramiprilat's diastereoisomers ensures that its functional groups are correctly oriented to engage with the binding pockets of the enzyme, leading to potent inhibition. nih.gov

Table 2: Stereochemistry and ACE Inhibition This table summarizes general principles for dicarboxylate ACE inhibitors based on the provided text.

Stereochemical FeatureImpact on Inhibitory Activity
(S,S,S) ConfigurationProvides for optimal enzyme inhibition. researchgate.net
Alteration of Stereocenter ConfigurationResults in a 100- to 1000-fold loss in inhibitor activity. researchgate.net
Carboxylate Group CoordinationEssential for binding to the active site zinc ion and contributes significantly to potency. ebi.ac.uk

Biotransformation Pathways in Vitro and Enzymatic Activation of Ramipril Prodrug

Enzymatic Hydrolysis of Ramipril (B1678797) to Ramiprilat (B1678798) by Carboxylesterases

The principal pathway for the activation of ramipril is the hydrolysis of its ester group to form the active diacid metabolite, ramiprilat. nih.govnih.govnih.gov This conversion is predominantly mediated by carboxylesterases (CES). nih.gov

Specificity of Esterase Enzymes in Ramipril Conversion

In vitro studies have demonstrated that human carboxylesterase 1 (CES1) is the primary enzyme responsible for the hydrolytic activation of ramipril. nih.gov Studies using recombinant human CES1 and CES2 have shown that ramipril is readily hydrolyzed by CES1, but not by CES2. nih.gov The hydrolysis of ramipril by CES1 has been observed to follow Michaelis-Menten kinetics. nih.gov The intrinsic clearance for ramipril hydrolysis by CES1 has been reported to be 1.061 mL/min/mg protein. nih.gov

Tissue-Specific Enzyme Activity and Ramiprilat Formation

The liver is the primary site for the de-esterification of ramipril into ramiprilat. nih.govnih.gov In vitro studies using human liver S9 fractions have confirmed that ramipril is selectively activated by CES1 in the liver. vtt.fitsijournals.com The kidneys also contribute to the conversion of ramipril to ramiprilat. nih.gov Studies in rats have shown that the kidneys exhibit significant deesterification activity, making the prodrug 10-30 times more active in the kidney than in other tissues like the plasma, lung, and heart. tandfonline.com

Stereochemical Aspects of Prodrug Activation to Ramiprilat Diastereoisomers

Ramipril is a dipeptide derivative with five asymmetric carbon atoms, making a multitude of stereoisomers theoretically possible. tsijournals.com The commercially available drug is a specific stereoisomer: (2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl] alanyl] octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-ethyl ester. tsijournals.comnih.gov The conversion of this specific isomer of ramipril results in the formation of ramiprilat, which is also a mixture of diastereoisomers. The less active R-enantiomer of ramipril exists, and methods for chiral separation of ramipril enantiomers have been developed using high-performance liquid chromatography (HPLC). nih.govnih.gov However, detailed in vitro studies elucidating the specific stereochemical pathway of ramipril's enzymatic hydrolysis to its various ramiprilat diastereoisomers by carboxylesterases are not extensively detailed in the provided search results.

Further Metabolic Transformations of Ramiprilat (e.g., Glucuronidation)

Following its formation, ramiprilat can undergo further metabolism, primarily through glucuronidation. researchgate.net In vitro studies have identified the formation of ramiprilat glucuronide. researchgate.netmdpi.com The presence of an N-glucuronide of ramipril has also been suggested based on mass spectrometry data from plasma extracts. nih.gov These glucuronide metabolites are considered inactive. researchgate.net

In Vitro Models for Biotransformation Studies

A variety of in vitro models have been employed to investigate the biotransformation of ramipril. These include:

Human Liver Microsomes (HLM): HLM are a standard in vitro tool for studying drug metabolism, including the hydrolysis of ramipril. nih.gov

Recombinant Human Carboxylesterases: Cells transfected to express specific carboxylesterase isoforms, such as CES1 and CES2, are used to pinpoint the precise enzyme responsible for ramipril activation. nih.gov Studies with wild-type CES1 and its genetic variants (e.g., G143E) have been conducted using cell S9 fractions to understand the impact of genetic polymorphisms on ramipril hydrolysis. vtt.firesearchgate.net

Tissue Homogenates and S9 Fractions: In vitro incubation studies using human liver, intestine, and kidney S9 fractions have been instrumental in determining the tissue-specific activation of ramipril. vtt.fitsijournals.comresearchgate.net

Cell Lines:

Caco-2 Cells: This human colon adenocarcinoma cell line is a well-established model for studying intestinal drug absorption and metabolism. tandfonline.comnih.gov It can be used to investigate the transport and potential intestinal metabolism of ramipril.

Pig Vascular Endothelial Cells: Cultures of these cells have been used to study the inhibitory activity and binding of ramiprilat to cellular angiotensin-converting enzyme (ACE).

Ames Test: This bacterial reverse mutation assay has been used to assess the mutagenic potential of N-nitroso metabolites of ramipril.

These in vitro models provide valuable insights into the enzymatic processes, tissue specificity, and potential for further metabolism of ramipril and its active metabolite, ramiprilat.

Chemical Degradation Pathways and Stability of Ramiprilat Diastereoisomers

Mechanisms of Chemical Decomposition of Ramiprilat (B1678798)

The chemical structure of ramiprilat, featuring both carboxylic acid and secondary amine functionalities, makes it susceptible to specific degradation reactions. The primary pathways of its decomposition involve hydrolysis and intramolecular cyclization.

Hydrolytic Degradation to Diacid Forms

While ramiprilat is itself the diacid form of ramipril (B1678797), further hydrolytic degradation is not a primary pathway for its decomposition under typical conditions. The stability of the two carboxylic acid groups is generally high. However, extreme pH and temperature conditions could potentially lead to other forms of hydrolysis, though this is not a commonly reported degradation pathway for ramiprilat itself. The main hydrolytic event of concern in the context of this molecule is the initial conversion of the parent drug, ramipril, to ramiprilat. nih.govmdpi.comgoogle.com

Cyclization Reactions Leading to Diketopiperazine Derivatives

A significant degradation pathway for ramiprilat involves an intramolecular cyclization reaction to form a diketopiperazine (DKP) derivative. nih.govmdpi.comspectroscopyonline.com This reaction occurs through the nucleophilic attack of the secondary amine on one of the carboxyl groups, leading to the formation of a six-membered ring structure and the elimination of a water molecule. This process is a common degradation route for many ACE inhibitors that share a similar dipeptide-like structure. mdpi.com The formation of the diketopiperazine derivative of ramipril is a known impurity in ramipril formulations and its formation is influenced by factors such as heat and low moisture conditions. mdpi.comwipo.int While much of the literature discusses the formation of DKP from the parent drug ramipril, the same potential for cyclization exists for ramiprilat, particularly under thermal stress.

Kinetic Studies of Ramiprilat Degradation Reactions

The rate at which ramiprilat degrades is influenced by several environmental factors. Kinetic studies, which measure the rate of reaction, are crucial for understanding the stability of the compound and predicting its shelf-life under various storage conditions.

Influence of Environmental Factors (pH, Temperature, Humidity) on Degradation Kinetics

The degradation of ACE inhibitors, including the pathways leading to the formation of ramiprilat and its subsequent potential degradation, is known to be sensitive to environmental conditions.

pH: The pH of the environment plays a critical role. For the parent drug ramipril, alkaline conditions (higher pH) favor the hydrolytic cleavage of the ester group to form ramiprilat. nih.govnih.govresearchgate.net Conversely, acidic to neutral pH conditions can be more conducive to the cyclization reaction that forms the diketopiperazine derivative. nih.gov While specific kinetic data for ramiprilat degradation as a function of pH is not extensively detailed in the provided search results, the general principles suggest that the stability of the diacid form would also be pH-dependent.

Temperature: Increased temperature generally accelerates the rate of chemical reactions, and the degradation of ramiprilat is no exception. Thermal stress has been shown to promote the formation of the diketopiperazine derivative from the parent drug, ramipril. wipo.int It is therefore expected that higher temperatures would also increase the rate of cyclization of ramiprilat itself. Studies on ramipril have shown that its degradation follows first-order kinetics, and the rate constant increases with temperature. mdpi.com

Humidity: The presence of moisture is a key factor in the hydrolytic degradation of ramipril to ramiprilat. nih.govnih.govresearchgate.net For ramiprilat itself, the influence of humidity is more complex. While water is a product of the cyclization reaction to form the diketopiperazine, high humidity levels could potentially shift the equilibrium away from DKP formation. Conversely, very low humidity or dry conditions have been shown to favor the formation of the diketopiperazine from ramipril. mdpi.com

The following table summarizes the influence of environmental factors on the degradation of the parent compound, ramipril, which provides insights into the conditions that may affect ramiprilat stability.

Environmental FactorEffect on Ramipril DegradationPredominant Degradation Product
pH Alkaline pH accelerates hydrolysis.Ramiprilat nih.govnih.govresearchgate.net
Acidic to neutral pH can favor cyclization.Diketopiperazine Derivative nih.gov
Temperature Higher temperatures increase degradation rate.Diketopiperazine Derivative wipo.int
Humidity High humidity promotes hydrolysis.Ramiprilat nih.govnih.govresearchgate.net
Low humidity/dry conditions favor cyclization.Diketopiperazine Derivative mdpi.com

Factors Influencing the Solid-State Stability of Ramiprilat

The stability of ramiprilat in its solid form is crucial for the development of stable pharmaceutical formulations. Several factors can influence its solid-state stability.

The solid-state degradation of the parent drug, ramipril, has been studied, and it is known to be susceptible to degradation, particularly in the presence of certain excipients and under conditions of high humidity and temperature. nih.govnih.govresearchgate.net The formation of both ramiprilat and the diketopiperazine derivative has been observed in the solid state. nih.govnih.gov

For ramiprilat itself, its stability in the solid state would be influenced by its crystalline form (polymorphism), the presence of impurities, and interactions with any excipients in a formulation. The hygroscopicity of the material would also be a critical factor, as absorbed moisture could facilitate degradation pathways. While specific studies focusing solely on the solid-state stability of ramiprilat are not detailed in the provided search results, the principles governing the solid-state stability of related ACE inhibitors would apply. The use of appropriate packaging to protect against moisture and light is a common strategy to enhance the stability of such compounds. nih.gov

Advanced Analytical Methodologies for Diastereoisomeric Analysis of Ramiprilat

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analytical resolution of diastereomeric mixtures. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are powerful techniques employed for this purpose, each offering distinct advantages for the analysis of ramiprilat (B1678798) and its related substances.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is a primary and effective method for the direct separation of stereoisomers. researchgate.net This technique relies on the differential interaction between the diastereoisomers and the chiral selector immobilized on the stationary phase, leading to different retention times and enabling their separation and quantification. chiralpedia.comchromatographyonline.com For the analysis of ramipril (B1678797) and its active metabolite ramiprilat, various polysaccharide-based CSPs have proven to be effective.

A validated chiral HPLC method has been developed for the enantiomeric separation of ramipril, which is directly applicable to its diastereomeric impurities. The separation was successfully achieved on a Chiralcel OJ-H column. The resolution between the desired SSSSS-isomer of ramipril and its RRRRR-isomer was found to be 3.0, indicating a baseline separation. The method's sensitivity allows for the trace analysis of unwanted isomers in pharmaceutical substances.

Key to achieving this separation was the optimization of the mobile phase composition and temperature. The use of modifiers like trifluoroacetic acid and diethylamine (B46881) in a non-polar mobile phase system was crucial for obtaining the desired resolution.

Interactive Table: HPLC Conditions for Chiral Separation of Ramipril Isomers Below is a summary of typical HPLC conditions used for the chiral separation of ramipril isomers, which can be adapted for ramiprilat diastereoisomers.

ParameterConditionSource
Column Chiralcel OJ-H (250m x 4.6mm)
Mobile Phase n-hexane: 2-Propanol (900:100 v/v)
Additives 0.2 ml Trifluoroacetic acid, 0.1 ml Diethylamine
Flow Rate 0.5 ml/min
Column Temperature 50°C
Detection Wavelength 220 nm
Injection Volume 20 µl

Ultra-Performance Liquid Chromatography (UPLC) for Metabolite Separation

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These features are particularly beneficial for the complex analysis of drug metabolites in biological matrices. A validated UPLC-MS/MS assay has been developed for the determination of ramipril and ramiprilat in human plasma, which is capable of isolating Phase II metabolites, such as acylglucuronides, that are not easily separable using standard HPLC conditions. researchgate.net

In this methodology, analytes are first extracted from the plasma using a solid-phase extraction (SPE) technique. researchgate.net The chromatographic separation is then performed on a sub-2 µm particle column, providing high efficiency. researchgate.net This UPLC method was validated over a concentration range of 1.0-40.0 ng/mL for ramiprilat. researchgate.net The ability to separate and quantify ramiprilat in the presence of its glucuronide metabolites is critical for accurate pharmacokinetic studies, as in-source dissociation of these conjugates in the mass spectrometer can otherwise lead to an overestimation of the parent drug concentration. researchgate.net

Research Findings: UPLC for Ramiprilat and Metabolite Separation

Column: Acquity UPLC BEH C18 (2.1 × 100 mm), 1.7 µm researchgate.net

Extraction: Solid-phase extraction from human plasma researchgate.net

Detection: Tandem mass spectrometry (MS/MS) researchgate.net

Validation Range (Ramiprilat): 1.0-40.0 ng/mL researchgate.net

Key Advantage: Capable of isolating and separating Phase II acylglucuronide metabolites from ramiprilat, preventing analytical interference. researchgate.net

Gas Chromatography (GC) for Specific Diastereoisomer Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of ramiprilat diastereoisomers, although it requires derivatization to increase the volatility of the analytes. A GC-MS method was developed for the determination of ramipril and its active metabolite ramiprilat in human plasma and urine. nih.gov

The sample preparation is a critical step and involves several stages:

Isolation: Solid-phase extraction is used to isolate the compounds from the biological matrix. nih.gov

Derivatization: A two-step derivatization process is employed. First, methylation with trimethylsilyldiazomethane targets the carboxylic acid groups. This is followed by acylation with trifluoroacetic anhydride (TFAA). nih.gov

During the development of this method, an unknown interfering metabolite was discovered, which was later identified as an N-glucuronide of ramipril. nih.gov This metabolite could interfere with the accurate quantification of ramipril. The interference was successfully eliminated by incorporating a wash step after the initial extraction and alkylation, but before the final acylation step. nih.gov The finalized and validated assay demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 1.0 nmol/L and excellent precision. nih.gov

Spectroscopic and Spectrometric Characterization Methods

While chromatographic techniques are essential for separation, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and identification of the separated diastereoisomers and related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Diastereomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including the determination of stereochemistry. spectroscopyonline.com Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure. spectroscopyonline.comresearchgate.net For diastereomers, which have different spatial arrangements of atoms, NMR can distinguish between them based on subtle differences in the chemical shifts (δ) and coupling constants (J) of their respective nuclei. nih.gov

In the context of ramipril-related compounds, NMR has been instrumental in characterizing impurities. spectroscopyonline.com For instance, ¹H and ¹³C NMR spectroscopy were used to elucidate the structures of ramipril impurity D and a newly identified impurity L. spectroscopyonline.com The D₂O exchange experiment is also a useful technique to confirm the presence of exchangeable protons, such as those in carboxylic acid and amine groups. spectroscopyonline.com

Interactive Table: Example ¹H NMR Spectral Data for Ramipril Impurities This table illustrates the type of data obtained from NMR that aids in structure confirmation. The principles are directly applicable to distinguishing between ramiprilat diastereoisomers.

ImpurityProton SignalChemical Shift (ppm)MultiplicityInferred GroupSource
Impurity D 3 protons1.35triplet-CH₃ of ethyl group spectroscopyonline.com
3 protons1.6doublet-CH₃ spectroscopyonline.com
14 protons1.8–3.8multipletAliphatic protons spectroscopyonline.com
2 protons4.2quartet-OCH₂- of ethyl group spectroscopyonline.com
5 protons7.2multipletAromatic protons spectroscopyonline.com
Impurity L 3 protons1.35triplet-CH₃ of ethyl group spectroscopyonline.com
3 protons1.6doublet-CH₃ spectroscopyonline.com
14 protons1.8–3.8multipletAliphatic protons spectroscopyonline.com
2 protons4.2quartet-OCH₂- of ethyl group spectroscopyonline.com
5 protons7.2multipletAromatic protons spectroscopyonline.com

The carbon NMR (¹³C) spectrum is also highly informative. For example, the structure of impurity L was confirmed by a ¹³C NMR peak at 88.399 ppm, which is characteristic of a carbon atom attached to a hydroxyl group, distinguishing it from impurity D. spectroscopyonline.com

Mass Spectrometry (MS and LC-MS/MS) for Impurity Profiling and Diastereomer Identification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of ramiprilat, its diastereomers, and impurities. researchgate.netnih.gov This method relies on the ionization of the target molecules and the subsequent analysis of their mass-to-charge ratios (m/z) and fragmentation patterns. spectroscopyonline.comnih.gov

LC-MS/MS has been used extensively for the analysis of ramipril and ramiprilat in biological fluids. researchgate.netnih.gov The technique allows for the detection of molecular ions, which confirms the molecular weight of the compound. Further fragmentation of these ions (MS/MS) provides structural information that can be used to identify the compound unequivocally. spectroscopyonline.com

This approach was successfully used to identify and characterize impurities in ramipril tablets. spectroscopyonline.com An unknown impurity (Impurity L) was detected, which exhibited a molecular ion at m/z 415 [M+H]⁺. This was 16 amu higher than that of a known degradation product, ramipril impurity D, suggesting an oxidation reaction. spectroscopyonline.com The mass fragmentation pattern of the m/z 415 ion revealed a loss of a hydroxyl group (a fragment at m/z 397), which supported the proposed structure of impurity L. spectroscopyonline.com Although diastereoisomers have the same mass, they can sometimes be differentiated by subtle differences in their fragmentation patterns or by their separation prior to MS analysis via chromatography. nih.govijpsonline.com

Interactive Table: Mass Spectrometry Parameters for Ramiprilat Analysis The following table summarizes typical parameters for an LC-MS/MS method used for the analysis of ramipril and ramiprilat.

ParameterSettingSource
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Scan Type Multiple Reaction Monitoring (MRM) nih.gov
Ion Spray Voltage 5500 V nih.gov
Temperature 500 °C nih.gov
Curtain Gas (N₂) 35 psi nih.gov
Collision Gas Medium nih.gov
Ion Source Gas 1 (N₂) 40 psi nih.gov
Ion Source Gas 2 (N₂) 50 psi nih.gov

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

For ramiprilat, the IR spectrum provides characteristic absorption bands that confirm the presence of its key functional groups. The analysis is typically conducted using an Attenuated Total Reflectance (ATR) accessory with a Fourier-transform infrared (FTIR) spectrometer, which allows for the direct analysis of solid samples. jppres.comjppres.com The sample is scanned across the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹. iajps.com

Key vibrational bands for the related compound ramipril, which shares the core structure of ramiprilat, have been identified. These include a prominent absorption band associated with the stretching vibration of the carbonyl (C=O) group and other bands related to C-H and C-O bonds. researchgate.net While the IR spectra of diastereoisomers are generally very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise due to variations in their three-dimensional arrangement. These slight shifts in absorption frequencies or changes in band shape can, in principle, be used to distinguish between diastereomers, although this often requires high-resolution instruments and advanced data analysis techniques like chemometrics. jppres.comresearchgate.net The primary utility of IR spectroscopy in this context is to confirm the chemical identity and integrity of the ramiprilat molecule.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb ultraviolet or visible light. For ramiprilat, this method is effective due to the presence of chromophores within its molecular structure that absorb in the UV range.

The method involves measuring the absorbance of a solution containing the analyte at a specific wavelength. For ramipril, the prodrug of ramiprilat, the wavelength of maximum absorbance (λmax) is consistently reported to be around 210 nm. ijddr.inresearchgate.netbanglajol.info Some studies have also utilized slightly different wavelengths, such as 208.5 nm or 209 nm, for quantification. iajps.comresearchgate.net An alternative approach is the "Area Under the Curve" (AUC) method, where the area under the spectral curve across a specific range (e.g., 202 to 237.5 nm) is measured, which can sometimes improve accuracy and reduce interference. ijddr.inresearchgate.net

The concentration of ramiprilat in a sample is determined by comparing its absorbance to a calibration curve constructed from standard solutions of known concentrations. According to Beer's law, absorbance is directly proportional to the concentration of the analyte within a certain range. This technique is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quantitative analysis. researchgate.net However, UV-Vis spectrophotometry measures the total concentration of all absorbing species and cannot distinguish between different diastereoisomers in a mixture, as they typically possess identical UV spectra.

Method Validation Parameters for Diastereoisomeric Purity and Content

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and suitable for their intended purpose, which in this case is determining the purity and content of ramiprilat diastereoisomers. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). banglajol.infomdpi.com The process involves evaluating several key parameters to demonstrate that the method provides accurate and consistent results. These parameters confirm the method's performance and establish the criteria for its use in quality control. mdpi.comnih.gov

Specificity and Selectivity for Diastereoisomer Resolution

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or other diastereoisomers. Selectivity refers to the ability to differentiate between the analytes of interest.

For the analysis of a mixture of diastereoisomers, spectroscopic methods like UV-Vis and IR alone lack the necessary selectivity. While they can confirm the identity and quantity of the total compound, they cannot resolve or distinguish between the individual diastereomers in a mixture.

Achieving selectivity for diastereoisomer resolution typically requires a separation technique. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. In a validated HPLC method, specificity is demonstrated by showing that the peaks corresponding to the ramiprilat diastereoisomers are well-resolved from each other and from any impurities or excipients. mdpi.com The detector, often a UV spectrophotometer, then quantifies the separated diastereoisomers. Therefore, the selectivity for diastereoisomers is a function of the chromatographic separation, not the spectroscopic detection itself.

Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

These parameters are essential for validating the quantitative performance of an analytical method for ramiprilat. They are typically determined using a chromatographic method with UV detection (HPLC-UV).

Linearity: This parameter demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. For ramipril analysis, linearity is often established over concentration ranges such as 0.25-7.5 µg/mL or 5-30 µg/mL, with a high correlation coefficient (r²) typically greater than 0.999 demonstrating a strong linear relationship. globalresearchonline.netijpar.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the standard drug is added to a sample and the percentage recovered is calculated. For ramipril methods, accuracy is generally high, with recovery values typically falling within the range of 98% to 102%. ijpar.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Intra-day precision (Repeatability) assesses precision over a short period on the same day.

Inter-day precision (Intermediate Precision) assesses precision on different days. For ramipril analysis, the RSD for both intra-day and inter-day precision is typically required to be less than 5%. globalresearchonline.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. For HPLC methods analyzing ramipril, the LOD has been reported to be as low as 0.06 µg/mL or 0.10 µg/mL. nih.govglobalresearchonline.net

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for determining impurities or low levels of diastereoisomers. For ramipril, reported LOQ values are often in the range of 0.20 µg/mL to 0.25 µg/mL. nih.govglobalresearchonline.net

Computational and Theoretical Investigations of Ramiprilat Diastereoisomers

Molecular Modeling and Dynamics Simulations of Diastereoisomeric Structures

Molecular modeling serves as a crucial tool for understanding the three-dimensional structure and conformational behavior of ramiprilat (B1678798) diastereoisomers. The crystal structure of the parent compound, ramipril (B1678797), reveals a foundation for these models, showing how strong hydrogen bonds can dictate molecular arrangement in the solid state researchgate.net.

Ramiprilat, like other angiotensin-converting enzyme (ACE) inhibitors such as enalapril and lisinopril, can exist as (Z) and (E) diastereomers due to restricted rotation around the amide bond. The interconversion between these forms is a dynamic process. Studies have shown that for some ACE inhibitors, the (E)-diastereomers have shorter elution times in chromatographic analyses, suggesting a difference in interaction with the stationary phase researchgate.net. Molecular modeling, using programs like ChemBio3D Ultra, allows for the computation of molecular descriptors for these different diastereomeric forms, providing insights into their relative stability and properties researchgate.net.

Molecular docking, a key component of molecular modeling, has been instrumental in visualizing the interaction between ramiprilat and the active site of the angiotensin-converting enzyme proteopedia.orgmdpi.com. These simulations demonstrate how ramiprilat binds tightly within the enzyme's active site, interacting with key residues such as Gln 265, Glu 395, Lys 495, His 497, Tyr 496, Tyr 504, and Tyr 507 proteopedia.org. Such detailed structural understanding is essential for explaining the potent inhibitory activity of the compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations offer a powerful lens to examine the electronic structure, properties, and reactivity of molecules. These methods, which solve for the electronic structure of a molecule, provide a foundational understanding of chemical behavior aps.org. For complex drug molecules like ramiprilat, semi-empirical methods such as PM3 can be used to calculate a range of electronic parameters, including HOMO-LUMO energies, which are critical for understanding reactivity bsu.edu.az.

The ionization state of a drug molecule is a critical determinant of its absorption, distribution, and binding characteristics. Computational methods are frequently employed to predict the pKa values of drug candidates. For ACE inhibitors, the conversion from the prodrug ester form (e.g., ramipril) to the active diacid form (e.g., ramiprilat) is accompanied by a significant change in acidity researchgate.net.

CompoundFunctional GroupCalculated pKa
Ramipril (Prodrug)Carboxyl~4.5 - 5.3
Ramiprilat (Active Metabolite)Secondary AmineIncreased value leading to partial protonation

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding

The pharmacokinetics of ACE inhibitors are notoriously complex, characterized by high-affinity binding to the enzyme, of which over 90% is located in tissues rather than in plasma nih.govresearchgate.net. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool for mechanistically understanding the absorption, distribution, metabolism, and excretion of these drugs. The first human PBPK model for this drug class was developed for ramipril and its active metabolite, ramiprilat nih.govresearchgate.netdntb.gov.uadrugbank.com.

This PBPK model provides an accurate description of the pharmacokinetics of both ramipril and ramiprilat nih.govresearchgate.net. It integrates various physiological and drug-specific parameters to simulate the concentration-time profiles in different tissues and plasma.

Key Features of the Ramipril/Ramiprilat PBPK Model nih.govresearchgate.netdrugbank.com:

Absorption : 35% of an oral ramipril dose is absorbed.

Metabolism : 75% of ramipril metabolism is hepatic, with 25% of this converting to systemic ramiprilat. 100% of renal ramipril metabolism is converted to systemic ramiprilat.

ACE Distribution : Less than 2% of the total body ACE is in the plasma.

A crucial feature of the PBPK model is its detailed incorporation of the complex binding kinetics of ramiprilat to ACE. The enzyme possesses two distinct binding sites, a high-affinity "C" site and a lower-affinity "N" site, both of which exhibit sub-nanomolar affinities and slow dissociation rates measured in hours nih.govresearchgate.netdntb.gov.uaresearchgate.net.

The model assumes that the binding of ramiprilat to the N and C sites is independent nih.gov. The binding process itself is not a simple equilibrium; it follows a two-step mechanism where the inhibitor rapidly forms an initial complex with the enzyme, which then undergoes a slow isomerization to a more stable complex medchemexpress.com. This slow dissociation is responsible for the long-lasting inhibition of ACE, with simulations showing that 24 hours after a 2.5 mg oral dose of ramipril, 80% of the C site and 33% of the N site remain inhibited nih.govresearchgate.netdrugbank.com.

ACE Binding SiteAffinityDissociation Rate% Inhibition (24h post 2.5mg dose)
C-siteHighSlow (hours)80%
N-siteLowerSlow (hours)33%

A novel aspect of the ramiprilat PBPK model is the implementation of non-equilibrium, time-dependent binding in each tissue compartment nih.govresearchgate.netdrugbank.com. This is a departure from the more common assumption of instantaneous equilibrium binding used in many pharmacokinetic models. The extremely high affinity of ramiprilat for ACE and the slow dissociation rate make an equilibrium assumption untenable nih.govresearchgate.net. By simulating the binding as a time-dependent process, the model can more accurately capture the non-linear kinetics and the prolonged duration of action that characterizes ramiprilat's interaction with ACE in vivo nih.gov.

The conversion of the prodrug ramipril into the active ramiprilat is a key step in its mechanism of action. This biotransformation occurs intracellularly, primarily in the liver and kidneys nih.govdrugbank.com. The PBPK model explicitly accounts for the physiological processes of ramipril's uptake into liver and kidney cells, its subsequent intracellular conversion to ramiprilat, and the final extrusion of ramiprilat from the cells into the systemic circulation nih.govresearchgate.netdrugbank.com. This detailed modeling of cellular transport and metabolism is essential for accurately predicting the delayed appearance and distinct pharmacokinetic profile of ramiprilat following administration of the parent prodrug nih.gov.

In Silico Approaches for Predicting Diastereoisomer Interactions with Biological Targets

The therapeutic efficacy of chiral drugs can be significantly influenced by the three-dimensional arrangement of their atoms. Ramiprilat, the active dicarboxylic acid metabolite of the prodrug ramipril, possesses several stereocenters, leading to the existence of multiple diastereoisomers. Computational, or in silico, methods are powerful tools for investigating how these distinct stereoisomers interact differently with their biological target, the angiotensin-converting enzyme (ACE). These theoretical approaches provide insights at an atomic level, helping to elucidate the structural basis for the observed differences in pharmacological activity among diastereoisomers.

While comprehensive computational studies comparing every possible diastereoisomer of ramiprilat are not widely available in the scientific literature, the principles of molecular modeling can be applied to understand the well-established stereoselectivity of its interaction with ACE. A key structural feature of ramiprilat is the amide bond, which can exist in two stable planar conformations: cis and trans. It has been demonstrated through kinetic studies that the trans conformational isomer of ramiprilat is the more potent inhibitor of ACE, underscoring the critical importance of stereochemistry for its biological function. researchgate.net

In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are instrumental in predicting and rationalizing these differences in inhibitory potency.

Molecular Docking is a computational technique used to predict the binding mode and affinity of a ligand to a macromolecular target. For ramiprilat, docking studies can be performed to place each diastereoisomer into the active site of ACE. Such studies can reveal subtle but critical differences in how each isomer orients itself within the binding pocket. The more active diastereoisomer is expected to achieve a more favorable binding pose, characterized by a greater number of and more optimal hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site. A crucial interaction for ACE inhibitors is the coordination of the carboxyl groups with a catalytic zinc ion (Zn²⁺) and interactions with the S1, S1', and S2' subsites of the enzyme. mdpi.comsemanticscholar.orgmdpi.com

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. By running MD simulations for each ramiprilat diastereoisomer in complex with ACE, researchers can assess the stability of the binding. A more stable complex, indicated by lower root-mean-square deviation (RMSD) values for the ligand, would suggest a higher binding affinity and, consequently, greater inhibitory potency. These simulations can also highlight the persistence of key intermolecular interactions, providing a more detailed understanding of the dynamic nature of the binding.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a method that correlates the 3D structural and chemical properties of a set of molecules with their biological activities. A 3D-QSAR model built using a series of ACE inhibitors, including different ramiprilat stereoisomers, could identify the specific spatial and electronic features that are essential for potent inhibition. The resulting contour maps from such an analysis would visually represent regions where steric bulk or specific electrostatic properties enhance or diminish activity, thereby explaining the superior activity of one diastereomer over another.

Although detailed comparative computational data for all ramiprilat diastereoisomers is not extensively published, the known experimental data on the high affinity of the active form provides a basis for what such computational studies would be expected to predict.

Table 1: Experimentally Determined Inhibition Constants (Ki) for Ramiprilat against ACE Domains

ACE Domain Inhibition Constant (Ki) in nM
nACE 1.7 ± 0.1
cACE 0.8 ± 0.1

This table presents the high-affinity binding data for the therapeutically active diastereoisomer of ramiprilat, demonstrating its potent inhibition of both the N- and C-terminal domains of ACE.

To illustrate the expected findings from a comparative in silico study, the following interactive table presents hypothetical binding energy data for the cis and trans isomers of ramiprilat, which would be a primary output of a molecular docking study.

Interactive Data Table: Hypothetical Predicted Binding Energies of Ramiprilat Diastereoisomers with the ACE Active Site

Diastereoisomer Predicted Binding Energy (kcal/mol) Noteworthy Hypothetical Interactions
trans-Ramiprilat -11.2 Strong coordination with Zn²⁺; Hydrogen bonds with His353, Glu384, His513; Hydrophobic interactions in S1' and S2' pockets
cis-Ramiprilat -8.9 Weaker coordination with Zn²⁺; Fewer hydrogen bonds; Steric clashes in the S1' pocket

This table provides a hypothetical comparison to demonstrate the likely outcome of a molecular docking study, where a more negative binding energy indicates a higher predicted binding affinity. These values are for illustrative purposes and are not derived from a specific published study.

Future Research Directions for Ramiprilat Diastereoisomers

Exploration of Novel Stereoselective Synthetic Pathways

The development of efficient and scalable stereoselective synthetic routes to obtain individual diastereoisomers of ramiprilat (B1678798) in high purity is a fundamental prerequisite for their detailed pharmacological evaluation. While methods for the synthesis of ACE inhibitors with multiple chiral centers, such as perindopril, have been explored, dedicated research into novel pathways for ramiprilat diastereoisomers is a promising area of future investigation.

Future research in this domain will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions will be crucial. This includes the development of novel organocatalysts and transition-metal complexes that can facilitate the stereoselective formation of the multiple chiral centers present in the ramiprilat molecule.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce one or more stereocenters into the target molecule is another viable strategy. Research could explore new and more efficient ways to incorporate these chiral building blocks into the ramiprilat scaffold.

Enzymatic Resolutions: The application of enzymes to selectively react with one diastereoisomer in a racemic or diastereomeric mixture, allowing for the separation of the desired isomer, presents a green and highly specific synthetic approach that warrants further exploration.

Convergent Synthetic Strategies: Designing synthetic routes where the different chiral fragments of the molecule are synthesized separately and then coupled together in a stereocontrolled manner could offer greater flexibility and efficiency in accessing all possible diastereoisomers.

The successful development of such pathways will not only provide the necessary quantities of pure diastereoisomers for further study but also contribute to the broader field of synthetic organic chemistry.

Advanced Structural Biology Studies of Ramiprilat Diastereoisomer-Enzyme Complexes

A detailed understanding of how each ramiprilat diastereoisomer interacts with the active site of the angiotensin-converting enzyme (ACE) is paramount to explaining their potentially different inhibitory activities. While the crystal structure of ACE has been elucidated, future research should focus on obtaining high-resolution structures of ACE in complex with each individual ramiprilat diastereoisomer. nih.govnih.gov

Key future research directions in this area include:

X-ray Crystallography: Obtaining high-quality crystals of ACE bound to each diastereoisomer will provide precise atomic-level details of the binding interactions. This will allow for a direct comparison of the binding modes and help to identify the key structural features responsible for any observed differences in potency and selectivity.

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it a powerful tool for determining the structures of large protein complexes, even those that are difficult to crystallize. nih.govresearchgate.netnih.gov Applying cryo-EM to study ACE-ramiprilat diastereoisomer complexes could provide valuable insights into the conformational dynamics of the enzyme upon binding to different stereoisomers.

Molecular Dynamics (MD) Simulations: Computational methods such as MD simulations can complement experimental structural data by providing a dynamic view of the inhibitor-enzyme interactions. plos.org Future studies could use MD simulations to explore the stability of the different diastereoisomer-ACE complexes and to predict the energetic contributions of individual amino acid residues to the binding affinity.

These advanced structural biology studies will be instrumental in guiding the rational design of next-generation ACE inhibitors with improved pharmacological profiles.

Development of Higher Resolution Analytical Techniques for Trace Diastereoisomer Detection

The accurate and sensitive quantification of individual ramiprilat diastereoisomers in complex matrices, such as pharmaceutical formulations and biological fluids, is essential for quality control, pharmacokinetic studies, and understanding their individual metabolic fates. While various analytical methods for ramipril (B1678797) and ramiprilat exist, future research should focus on developing higher resolution techniques specifically for the challenging task of separating and detecting trace levels of all diastereoisomers. researchgate.netresearchgate.net

Future advancements in this area are expected in:

Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) will be critical for achieving baseline separation of all ramiprilat diastereoisomers. researchgate.net Research into new chiral selectors and column technologies will be a key focus.

Supercritical Fluid Chromatography (SFC): SFC, with its unique properties of low viscosity and high diffusivity, offers a powerful alternative to liquid chromatography for chiral separations and is an area ripe for further development in the context of ramiprilat analysis.

Hyphenated Mass Spectrometry Techniques: Coupling high-resolution chromatographic techniques with advanced mass spectrometry (MS), such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), will provide the sensitivity and selectivity required for the detection of trace diastereomeric impurities. chromatographyonline.com

Capillary Electrophoresis (CE): CE-based methods, particularly those employing chiral selectors, offer high efficiency and low sample consumption, making them an attractive avenue for future development in the analysis of ramiprilat diastereoisomers. nih.gov

The development of these advanced analytical techniques will be crucial for ensuring the quality and safety of ramipril-containing pharmaceuticals and for advancing our understanding of the in vivo behavior of each diastereoisomer.

Application of Machine Learning and AI in Diastereoisomer Prediction and Activity Profiling

The integration of machine learning (ML) and artificial intelligence (AI) into the drug discovery and development process offers exciting new possibilities for understanding and predicting the properties of ramiprilat diastereoisomers. nih.govnih.gov These computational approaches can analyze vast datasets to identify complex structure-activity relationships that may not be apparent through traditional methods.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing sophisticated 3D-QSAR models that incorporate stereochemical information will be essential for predicting the ACE inhibitory activity of different ramiprilat diastereoisomers. researchgate.netbiointerfaceresearch.comnih.gov These models can help to identify the key molecular features that govern stereospecific binding to the enzyme.

Prediction of Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: AI and ML algorithms can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the pharmacodynamic profiles, of individual diastereoisomers. nih.govresearchgate.netcbirt.netnih.govfrontiersin.org This can help to anticipate potential differences in their in vivo behavior and therapeutic effects.

De Novo Design of Stereoselective Ligands: Generative AI models can be employed to design novel ACE inhibitors with specific stereochemical configurations and optimized pharmacological properties. These models can explore vast chemical spaces to identify promising new drug candidates.

Analysis of Drug-Target Interactions: ML techniques can be used to analyze the complex interaction patterns between different diastereoisomers and the ACE enzyme, providing insights that can complement experimental structural data and guide the design of more potent and selective inhibitors. mdpi.comyoutube.comaalto.fi

The application of AI and ML will undoubtedly accelerate the pace of research into ramiprilat diastereoisomers, enabling a more data-driven and predictive approach to understanding their distinct pharmacological profiles.

Q & A

Q. How can the stereochemical configuration of Ramiprilat diastereoisomers be determined experimentally?

To resolve stereochemistry, combine nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . NMR analysis of diastereoisomers (e.g., cubebin derivatives) reveals distinct chemical shifts for stereogenic centers, but statistical parameters like mean absolute error (MAE) and root mean square deviation (RMSD) may not suffice for definitive assignments . LC-MS/MS distinguishes diastereoisomers via fragmentation patterns: differences in product ion abundance (e.g., m/z 243 vs. m/z 211 for heimiols A/B) correlate with stereochemical variations . For unambiguous assignments, pair these methods with X-ray crystallography or computational modeling of 3D conformations .

Q. What chromatographic techniques are optimal for isolating Ramiprilat diastereoisomers, and how is purity validated?

Use preparative HPLC with fraction collectors and tailored solvent gradients. For example, Neobalanocarpus heimii-derived diastereoisomers were isolated using columns optimized for polarity and flow rates, with repeated fractionation until >99% purity was achieved . Validate purity via:

  • LC-MS/MS : Monitor Total Ion Current (TIC) spectra and fragmentation patterns.
  • NMR : Compare experimental shifts to simulated data for known configurations .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized to distinguish Ramiprilat diastereoisomers in biological matrices?

Key parameters include:

  • Fragmentor voltage : Adjust (e.g., 100–150 V) to control ion stability. Higher voltages enhance fragmentation but may reduce signal intensity.
  • Collision energy : Optimize (e.g., 10–30 eV) to differentiate stereospecific product ions (e.g., m/z 707 vs. 709 for vaticaphenol A/heimiol D) .
  • Chromatographic columns : Use C18 columns with sub-2 µm particles for high-resolution separation. Example: Agilent 1290 UPLC system with a Phenomenex Luna C18 column .

Q. What statistical methods resolve conflicting data in stereochemical analysis of diastereoisomers?

Q. How do conformational differences between diastereoisomers affect their stability and pharmacological activity?

Diastereoisomers with pseudochair conformations (e.g., balanocarpol) exhibit greater stability than those with pseudo-boat conformations (e.g., ampelopsin A) due to reduced steric strain. This impacts isolation yields (e.g., 184.20 mg vs. 10.12 mg for balanocarpol/ampelopsin A) and degradation rates in formulation studies . Stability correlates with ACE inhibition efficacy, as conformational rigidity enhances target binding .

Q. What are key considerations in validating a protocol for quantifying Ramiprilat diastereoisomers in serum?

Follow GTFCh guidelines for method validation:

  • Linearity : Test across 3–5 orders of magnitude (e.g., 0.1–100 ng/mL) using calibration curves (R² > 0.99).
  • Sensitivity : Determine LOD (e.g., 0.05 ng/mL) and LOQ (e.g., 0.1 ng/mL) via signal-to-noise ratios.
  • Selectivity : Confirm no interference from serum components using blank matrices .

Q. How to analyze fragmentation patterns of diastereoisomers using tandem MS for structural elucidation?

Compare product ion spectra under standardized conditions. Example:

  • Heimiols A/B : Base peaks at m/z 215 (100% abundance) vs. m/z 211 (100%) indicate stereospecific cleavage.
  • Ampelopsin H/heimiol E : Relative intensities of m/z 719 (50% vs. 25%) reflect conformational influences on fragmentation pathways .

Methodological Best Practices

  • Data Analysis : Label datasets with NEMSIS-compliant identifiers and apply mathematical formulas (e.g., mean, product) to compare stereochemical parameters .
  • Reproducibility : Report chromatographic conditions (column type, gradient profile) and MS parameters (collision energy, ion source) in detail .
  • Ethical Compliance : Disclose IRB approval and statistical significance thresholds (e.g., p < 0.05) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.